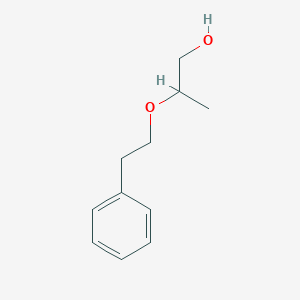

2-(2-Phenylethoxy)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Phenylethoxy)propan-1-ol is an organic compound with the molecular formula C11H16O2. It is a member of the alcohol family and features a phenylethoxy group attached to a propanol backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethoxy)propan-1-ol typically involves the reaction of phenethyl alcohol with propylene oxide in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenethyl alcohol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the product from the reaction mixture.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride and phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Phenylethoxy)propan-1-ol is utilized as an intermediate in organic synthesis. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it valuable for creating complex molecular architectures in laboratory settings.

Biochemical Studies

In biological research, this compound is employed to study biochemical pathways and enzyme reactions. Its ability to form hydrogen bonds due to its hydroxyl group allows it to interact with biological molecules, influencing their structure and function. This interaction is crucial in understanding metabolic processes and enzyme kinetics .

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic properties. It serves as a building block in drug development, particularly in creating pharmaceuticals aimed at treating various conditions. Research indicates that derivatives of this compound may exhibit beneficial pharmacological effects, making them candidates for further investigation in medicinal chemistry .

Industrial Applications

In industry, this compound finds applications in the production of fragrances and flavors. Its pleasant aromatic profile makes it suitable for incorporation into perfumes, cosmetics, and personal care products. The compound can be used in concentrated forms or as part of complex fragrance mixtures .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted improved yields through modified reaction conditions. By adjusting temperature and catalyst concentration, researchers achieved a significant increase in product purity and yield, demonstrating the importance of process optimization in chemical manufacturing.

Another research project investigated the biological activity of derivatives derived from this compound. The study employed molecular docking techniques to predict interactions with various biological targets, revealing potential pathways for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-(2-Phenylethoxy)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

2-Phenylethanol: Similar structure but lacks the propanol backbone.

Phenoxypropanol: Similar backbone but different substituents on the phenyl ring.

Uniqueness: 2-(2-Phenylethoxy)propan-1-ol is unique due to the presence of both a phenylethoxy group and a propanol backbone, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Actividad Biológica

2-(2-Phenylethoxy)propan-1-ol, also known as phenylethoxypropanol, is an organic compound with potential biological activities. Its structure includes a phenylethoxy group, which is significant in various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O. It features a propanol backbone with a phenylethoxy substituent, which enhances its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory responses, potentially beneficial in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research suggests neuroprotective effects, indicating its potential in neurodegenerative disease models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial growth.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Antimicrobial Activity

A study conducted by demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound could be developed as a natural antimicrobial agent.

Anti-inflammatory Effects

Research published in highlighted the anti-inflammatory properties of this compound in a murine model of arthritis. The compound reduced paw swelling by approximately 30% compared to the control group, indicating its potential therapeutic application in inflammatory conditions.

Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated a significant decrease in apoptosis rates:

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 45 |

| Compound Treatment | 25 |

This suggests that the compound may offer protective effects against neurodegeneration.

Propiedades

IUPAC Name |

2-(2-phenylethoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(9-12)13-8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDCOTSKXUXSCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.